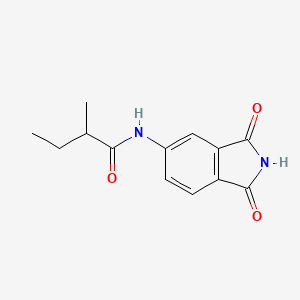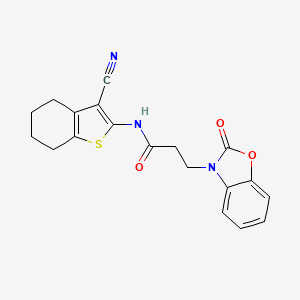![molecular formula C20H20N2O3 B4190699 3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4190699.png)
3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Tetrahydronaphthalenyloxy Group: This step involves the reaction of the oxadiazole intermediate with a suitable naphthalenyloxy derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or partially reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds or coordinate with metal ions, while the aromatic groups can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
3-(4-methoxyphenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-triazole: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
The presence of the oxadiazole ring in 3-(4-Methoxyphenyl)-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,2,4-oxadiazole imparts unique electronic properties and reactivity compared to its thiadiazole and triazole analogs. This makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-23-17-9-7-15(8-10-17)20-21-19(25-22-20)13-24-18-11-6-14-4-2-3-5-16(14)12-18/h6-12H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDYFJSCRUKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


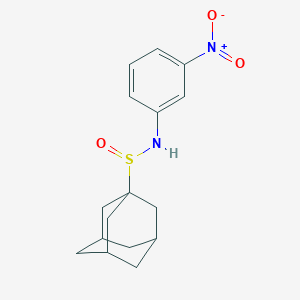
![3-Bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxybenzonitrile](/img/structure/B4190632.png)
![2-[({4-AMINO-5-[(3,4-DIMETHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-3-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE](/img/structure/B4190634.png)
![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)

![N-(4-fluorobenzyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190644.png)
![3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B4190646.png)
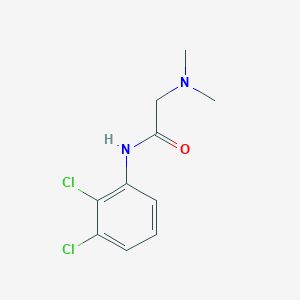
![Ethyl 4-(4-chlorophenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4190666.png)
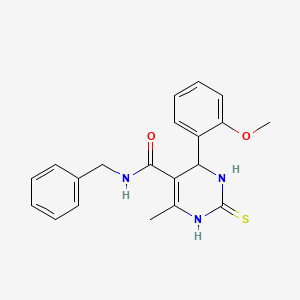
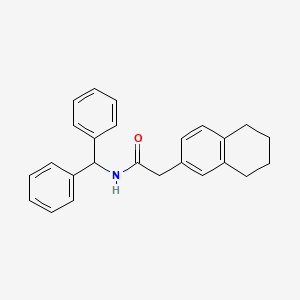
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4190682.png)
